
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring attached to an aldehyde group and a hydroxy-2,2-dimethylpropyl substituent. It is a derivative of benzaldehyde and is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a suitable reagent to introduce the hydroxy-2,2-dimethylpropyl group. This can be done using a Grignard reagent, such as 2,2-dimethylpropylmagnesium bromide, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum can be employed to facilitate the addition of the hydroxy-2,2-dimethylpropyl group to the benzaldehyde molecule. The reaction conditions, including temperature and pressure, are optimized to ensure maximum conversion and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The hydroxy-2,2-dimethylpropyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, which lacks the hydroxy-2,2-dimethylpropyl group.
4-Hydroxybenzaldehyde: A derivative with a hydroxy group attached to the benzene ring.
2-Hydroxybenzaldehyde: Another derivative with a hydroxy group in a different position on the benzene ring.
Uniqueness
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- is unique due to the presence of the hydroxy-2,2-dimethylpropyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
59793-79-2 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-(1-hydroxy-2,2-dimethylpropyl)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-8,11,14H,1-3H3 |
Clave InChI |
YPIWRNMQYFLKLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC=C(C=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


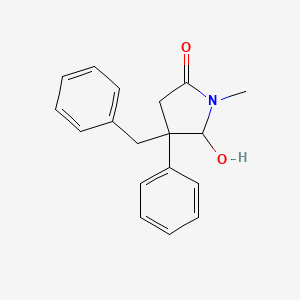


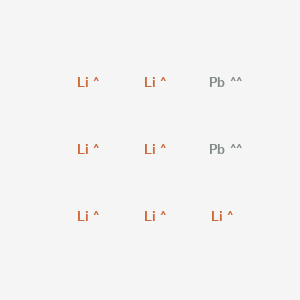
![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
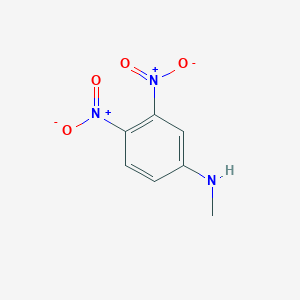
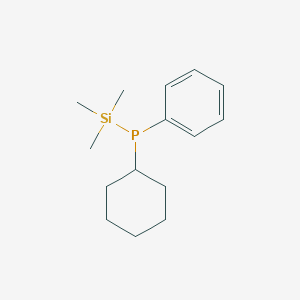



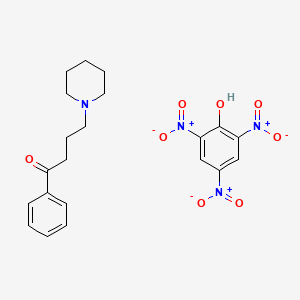
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

